molecular formula C13H11N3OS B3141878 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one CAS No. 488829-32-9

5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one

Cat. No.: B3141878
CAS No.: 488829-32-9
M. Wt: 257.31 g/mol
InChI Key: JHFSQZFFXWWVQM-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one typically involves the condensation of indole-3-carboxaldehyde with a suitable thioamide under acidic or basic conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one stands out due to its unique combination of the indole and imidazole rings, which imparts distinct chemical and biological properties. Its methylsulfanyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(indol-3-ylidenemethyl)-2-methylsulfanyl-1H-imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-18-13-15-11(12(17)16-13)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSQZFFXWWVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(N1)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 2
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 3
Reactant of Route 3
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 4
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 5
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 6
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one

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